Ethyl 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate is a chemical compound known for its unique structural features and potential applications in various fields. The presence of the trifluoromethyl group and the pyrazole ring makes it an interesting subject for research in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by esterification with ethyl chloroformate to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various esters or amides.
Scientific Research Applications
Ethyl 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. This can result in various pharmacological effects, including inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
- 1-Phenethyl-3-(3-(trifluoromethyl)phenyl)thiourea
- S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea
- Berotralstat
Comparison: Ethyl 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate stands out due to its unique combination of the pyrazole ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher stability, better bioavailability, and more potent biological activity .
Properties
Molecular Formula |
C13H11F3N2O2 |
---|---|
Molecular Weight |
284.23 g/mol |
IUPAC Name |
ethyl 1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H11F3N2O2/c1-2-20-12(19)9-7-17-18(8-9)11-5-3-4-10(6-11)13(14,15)16/h3-8H,2H2,1H3 |
InChI Key |
NOFCUYWWBUESFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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